ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE

β3-adrenoceptor agonist overactive bladder smooth muscle relaxation

Sourcing a reliable intermediate for β3-adrenoceptor agonist synthesis is challenging due to inconsistent substitution patterns. This 2,5-dimethylphenoxy ethyl ester is the exact scaffold for ritobegron ethyl, providing full agonism at human detrusor tissue (pEC50 = 5.95). - Validated for multikilogram scale-up; protects carboxylic acid during amine coupling. - Essential 2,5-dimethyl substitution ensures target engagement, unlike other isomers. - Superior MES protection in anticonvulsant programs (100% at 30 mg/kg, i.p.).

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B8757891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=CC(=C1)C)C
InChIInChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3
InChIKeyZEVKJPPBNRORJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE as a β3-Agonist Scaffold


ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE is an organic ester belonging to the phenoxyacetic acid derivative class. It serves as a key synthetic intermediate for β3‑adrenoceptor agonists including ritobegron ethyl [1]. The 2,5‑dimethyl substitution on the phenoxy ring is a critical structural determinant for pharmacological activity in this compound class, distinguishing it from other positional isomers and mono‑substituted analogs [2].

Synthetic intermediate for β3-adrenoceptor agonists (ritobegron ethyl)
2,5-Dimethyl substitution critical for target engagement
Ethyl ester form enables scale-up process compatibility

ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE: Why Substitution Fails


Substituting ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE with other aryloxyacetic acid derivatives is not scientifically valid due to pronounced structure‑activity relationships (SAR) governing both receptor binding and enzyme inhibition. The 2,5‑dimethyl substitution pattern confers distinct pharmacological profiles: in β3‑adrenoceptor agonists, this specific substitution yields full agonism at human detrusor tissue [1]; in anticonvulsant development, 2,5‑dimethyl derivatives demonstrate superior MES protection compared to 2,3,5‑trimethyl analogs [2]; and in HPPD herbicide design, methyl substituents at these positions systematically reduce inhibitory potency relative to halogenated or nitro‑substituted counterparts [3]. Generic substitution without this precise substitution pattern would alter target engagement, potency, and functional selectivity in ways that cannot be predicted or compensated for by empirical adjustment.

Positional isomer mismatch
Substituting 2,5-dimethyl with other aryloxy patterns may alter β3-AR signaling response and target engagement.
Methyl substitution pattern
2,3,5-Trimethyl analogs may reduce anticonvulsant model endpoint compared to 2,5-dimethyl in MES seizure models.
HPPD potency mismatch
Methyl substituents systematically decrease HPPD inhibitory potency; halogenated analogs are required for maximal inhibition.

ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE: Quantitative Comparison


Full β3-Adrenoceptor Agonism in Human Detrusor

The active metabolite of ritobegron ethyl (which incorporates the ethyl 2-(2,5-dimethylphenoxy)acetate scaffold as its core), designated KUC‑7322, demonstrates full agonistic activity at human β3‑adrenoceptors in isolated detrusor muscle. In direct head‑to‑head functional studies, KUC‑7322 achieved a pEC50 of 5.95 ± 0.09 relative to the non‑selective β‑adrenoceptor agonist isoproterenol, confirming full agonism without partial agonist limitations [1]. This full agonism profile distinguishes compounds containing the 2,5‑dimethylphenoxy moiety from partial β3‑AR agonists that fail to achieve maximal tissue relaxation.

β3-AR Agonism
Head-to-head
pEC50 5.95 ± 0.09
vs Isoproterenol (full agonist)
Reported full agonism endpoint in human detrusor tissue
Human isolated detrusor strips; β3-AR relaxation assay
β3-adrenoceptor agonist overactive bladder smooth muscle relaxation

Anticonvulsant Activity: 2,5-Dimethyl vs. 2,3,5-Trimethyl Analogs

In a systematic SAR study of phenoxyalkylaminoalkanol anticonvulsants, compounds bearing the 2,5‑dimethylphenoxy moiety exhibited consistently superior anticonvulsant activity compared to their 2,3,5‑trimethylphenoxy counterparts. At a dose of 30 mg/kg (i.p., mice) in the maximal electroshock seizure (MES) model, the 2,5‑dimethyl derivative achieved 100% protection, whereas the corresponding 2,3,5‑trimethyl analog showed only partial protection [1]. This finding establishes that the 2,5‑dimethyl substitution pattern—and not merely increased methylation—drives anticonvulsant efficacy in this chemotype.

Anticonvulsant MES
Head-to-head
100% protection at 30 mg/kg
vs 2,3,5-trimethyl: partial only
Supports 2,5-dimethyl substitution for anticonvulsant endpoint
MES mouse model, i.p. administration
anticonvulsant MES seizure model aminoalkanol derivatives

HPPD Inhibition: Methyl vs. Halogen Substituent Effects

Quantitative structure‑activity relationship (QSAR) modeling of aryloxyacetic acid derivatives as HPPD inhibitors reveals that methyl (Me) substituents on the phenoxy ring—including the 2,5‑dimethyl pattern—systematically decrease pKi values compared to bulky halogen substituents. The established QSAR equation pKiexp = −0.0544 × ΔΔGcom + 6.93 (R² = 0.87) quantifies this relationship across a training set of 30 compounds [1]. Specifically, Me and OMe substituents contribute negatively to inhibitory potency, whereas 2‑, 3‑, 4‑, and 6‑position halogens and 2‑NO₂ groups enhance HPPD inhibition [2]. For herbicide development programs, this means the 2,5‑dimethyl scaffold serves as a lower‑potency baseline from which halogenation strategies can be rationally designed, whereas it would be unsuitable for applications requiring maximal HPPD inhibition.

HPPD SAR
Class-level
pKiexp = −0.0544 × ΔΔGcom + 6.93
R² = 0.87; methyl decreases pKi
Class-level QSAR baseline for HPPD inhibitor ranking
In silico model; 30-compound training set
HPPD inhibitor herbicide QSAR

ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE: Advantageous Applications


β3-Agonist Development for Overactive Bladder

The ethyl 2-(2,5-dimethylphenoxy)acetate scaffold is the core structural element of ritobegron ethyl and its active metabolite KUC‑7322, which demonstrate full agonism at human detrusor β3‑adrenoceptors (pEC50 = 5.95 ± 0.09) [1]. This full agonism translates to maximal bladder smooth muscle relaxation without impairing physiological voiding, a profile that distinguishes this scaffold from partial β3‑AR agonists and anticholinergic alternatives that carry significant dry mouth and constipation liabilities. For medicinal chemistry programs targeting overactive bladder, this scaffold provides a validated starting point for achieving full β3‑AR agonism in human tissue.

Anticonvulsant Lead Optimization with 2,5-Dimethyl Substitution

In anticonvulsant development programs, the 2,5‑dimethylphenoxy moiety confers superior MES protection relative to 2,3,5‑trimethyl analogs, achieving 100% protection at 30 mg/kg (i.p., mice) [2]. This SAR finding establishes that the 2,5‑dimethyl substitution pattern—not simply poly‑methylation—is required for full anticonvulsant efficacy. Medicinal chemists optimizing phenoxyalkylaminoalkanol leads should prioritize this substitution pattern over alternative methylated aryloxy scaffolds to maintain maximal seizure protection.

HPPD Herbicide SAR Baseline and Halogenation Design

For agrochemical discovery teams developing HPPD‑inhibiting herbicides, the 2,5‑dimethylphenoxy scaffold serves as a defined low‑potency baseline from which halogenation or nitro‑substitution strategies can be rationally designed and quantitatively benchmarked [3]. The established QSAR model (pKiexp = −0.0544 × ΔΔGcom + 6.93, R² = 0.87) provides a predictive framework for estimating potency gains achievable through substitution at the 2‑, 3‑, 4‑, or 6‑positions [4]. This scaffold is not appropriate for applications requiring maximal HPPD inhibition without further structural optimization, but it offers a well‑characterized reference point for SAR expansion.

Process Scale-Up for β3-AR Agonist Manufacturing

The ethyl ester form specifically—rather than the free carboxylic acid—is the preferred synthetic intermediate for multikilogram manufacture of ritobegron ethyl hydrochloride, as established in validated scale‑up protocols [5]. The ethyl ester protects the carboxylic acid functionality during amine coupling steps and enables efficient purification and isolation under industrial process conditions. Procurement of the ethyl ester rather than the free acid or alternative esters (e.g., methyl ester) is essential for compatibility with established large‑scale synthetic routes to β3‑adrenoceptor agonist APIs.

Application
Selection Property
Validation Focus
β3-AR pathway study (detrusor relaxation research)
Full agonism in human tissue
pEC50 and tissue response endpoints
Anticonvulsant lead optimization
MES protection profile
Seizure protection endpoint comparison
HPPD inhibitor SAR studies
Methyl substitution baseline
pKi QSAR model validation
Scale-up synthesis of β3-AR agonists
Ethyl ester form compatibility
Process-scale coupling and purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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